5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
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Synthesis Analysis
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Pharmacological and ADME-Tox Properties
A study on the stereochemical impacts on pharmacological and ADME-Tox properties of MF-8, a derivative of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione, showed its potential as a 5-HT7R antagonist with antidepressant activity. This research highlighted the significant role of stereochemistry in determining 5-HT7R affinity, antagonistic action, and the influence on P-glycoprotein efflux, absorption, and metabolic pathways (Kucwaj-Brysz et al., 2020).
Aryl-Topology in Serotonin Receptors
Another study focused on the role of aryl-topology in balancing between selective and dual 5-HT7R/5-HT1A actions of 3,5-substituted hydantoins. This research provided insights into the design of new derivatives with significant activity towards 5-HT7R agents, demonstrating the importance of the introduction, deletion, and mutual orientation of aromatic rings (Kucwaj-Brysz et al., 2018).
Receptor-Ligand Interaction Insights
Insights into receptor-ligand interaction for novel 5-arylhydantoin derivatives as serotonin 5-HT7 receptor agents with antidepressant activity were provided through computer-aided studies. These derivatives showed potent affinity and selectivity for 5-HT7R, highlighting the role of mono-phenyl substituents at both hydantoin and piperazine for enhancing 5-HT7R affinity (Kucwaj-Brysz et al., 2018).
Molecular Modeling and Biological Evaluation
Rational design and biological evaluation of novel arylpiperazine 5-(4-fluorophenyl)-5-methylhydantoins explored their affinity towards serotonin 5-HT7 receptor. This study highlighted the antagonistic properties of these compounds and supported the selection process for synthesis through a special molecular modeling workflow (Kucwaj-Brysz et al., 2016).
Exploration of Electron Delocalization
The influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons was studied, targeting NHCs with increased π-acceptor character. This research provided valuable insights into the reactivity and potential applications of these compounds (Hobbs et al., 2010).
Safety And Hazards
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Future Directions
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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFDUTCJPOZWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
7248-25-1 | |
Record name | NSC42317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
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